ethyl 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate can be achieved through a multi-step process. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of piperidine to form (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid. This intermediate is then reacted with ethyl chloroformate and piperidine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and sedative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate involves its interaction with molecular targets such as γ-aminobutyric acid (GABA) receptors. The compound is believed to modulate GABAergic neurotransmission, leading to its anticonvulsant and sedative effects. Additionally, it may interact with other molecular pathways involved in neurological functions.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid derivative with significant anticonvulsant activity.
3,4,5-Trimethoxycinnamic acid: A related compound with similar structural features.
N-(3,4,5-Trimethoxyphenyl)acetamide: Another derivative with potential biological activities.
Uniqueness
Ethyl 1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate GABAergic neurotransmission sets it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO6/c1-5-27-20(23)15-8-10-21(11-9-15)18(22)7-6-14-12-16(24-2)19(26-4)17(13-14)25-3/h6-7,12-13,15H,5,8-11H2,1-4H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIZBGLODCXMO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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